1-(2,6-dichlorophenyl)sulfonylpyrrolidine
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Overview
Description
1-(2,6-dichlorophenyl)sulfonylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2,6-dichlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorophenyl)sulfonylpyrrolidine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These processes might include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-dichlorophenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1-(2,6-dichlorophenyl)sulfonylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorophenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and use in medicinal chemistry.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, used in drug discovery.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness: 1-(2,6-dichlorophenyl)sulfonylpyrrolidine is unique due to the presence of the 2,6-dichlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11Cl2NO2S |
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Molecular Weight |
280.17 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-4-3-5-9(12)10(8)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
InChI Key |
IKOPCFVEOAMOMF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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